(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide

Kinase Inhibition Structure-Based Drug Design Selectivity Profiling

The compound (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide (CAS 1239472-50-4) is a synthetic cyanoenamide incorporating a 3,5-dimethyl-1H-pyrazol-4-yl ring and a 3,5-dichlorophenyl moiety. It belongs to a class of type I1/2 kinase inhibitor scaffolds bearing di-methyl, cyano-pyrazole motifs, as co-crystal structures with MerTK kinase have resolved the binding pose of closely related analogs.

Molecular Formula C15H12Cl2N4O
Molecular Weight 335.19
CAS No. 1239472-50-4
Cat. No. B2869924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide
CAS1239472-50-4
Molecular FormulaC15H12Cl2N4O
Molecular Weight335.19
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C15H12Cl2N4O/c1-8-14(9(2)21-20-8)3-10(7-18)15(22)19-13-5-11(16)4-12(17)6-13/h3-6H,1-2H3,(H,19,22)(H,20,21)/b10-3+
InChIKeyTZOZZTMLJNJIDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide (CAS 1239472-50-4): Structural & Selectivity Positioning


The compound (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide (CAS 1239472-50-4) is a synthetic cyanoenamide incorporating a 3,5-dimethyl-1H-pyrazol-4-yl ring and a 3,5-dichlorophenyl moiety. It belongs to a class of type I1/2 kinase inhibitor scaffolds bearing di-methyl, cyano-pyrazole motifs, as co-crystal structures with MerTK kinase have resolved the binding pose of closely related analogs [1]. With the molecular formula C15H12Cl2N4O, it shares an identical formula weight with the structurally distinct compound Adjudin (CAS 252025-52-8), creating a risk of mistaken interchange if not identified by InChI Key (TZOZZTMLJNJIDR-UHFFFAOYSA-N) [2]. The E-configuration about the α,β-unsaturated cyanoenamide bond and the precise 3,5-dichloro substitution pattern on the anilide ring are critical for target engagement geometry, distinguishing this compound from its 2,4-dichlorophenyl regioisomer (CAS 1239971-64-2) and other substituted-phenyl variants .

3,5-Dichlorophenyl substitution supports MerTK hinge-region binding geometry
Cyanoenamide-pyrazole scaffold distinct from indazole-based Adjudin (InChI Key identity required)
(E)-enamide geometry confirmed; Z-isomer may disrupt target engagement

Why Generic Cyanoenamide/Pyrazole Analogs Cannot Substitute for (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide (CAS 1239472-50-4)


Simple molecular-formula matching or pyrazole-class presumption is insufficient for procurement decisions. A compound sharing the identical C15H12Cl2N4O formula but a different scaffold—Adjudin (1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide; CAS 252025-52-8)—exhibits a distinct biological profile as a Cl- channel blocker and NF-κB pathway inhibitor [1]. Conversely, regioisomeric cyanoenamide analogs such as the 2,4-dichlorophenyl variant (CAS 1239971-64-2) alter the steric and electronic complementarity with the kinase hinge region, potentially reducing on-target affinity by orders of magnitude . The E-configuration of the cyanoenamide double bond is also pharmacophorically essential; Z-isomers or saturated propionamide byproducts lack the conjugated planarity required for the type 1.5 binding mode observed in MerTK co-crystals [2]. Therefore, only the exact CAS 1239472-50-4 entity with its defined 3,5-dichloro substitution and E-olefin geometry warrants use in experiments targeting this chemotype.

Target Attribute
Substitution Risk
3,5-Dichlorophenyl substitution
2,4-Dichloro regioisomer may sterically clash with Lys619, potentially altering kinase affinity
Cyanoenamide-pyrazole scaffold
Adjudin (indazole-carbohydrazide) has unrelated Cl- channel/NF-κB pharmacology
(E)-enamide geometry
Z-isomer or E/Z mixture may disrupt hinge H-bond; >100-fold predicted affinity loss

Quantitative Differentiation Evidence for (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide (CAS 1239472-50-4)


Structural Selectivity: 3,5-Dichlorophenyl vs. 2,4-Dichlorophenyl Regioisomer Binding Mode

In the MerTK kinase domain co-crystal structure of a related di-methyl, cyano pyrazole type 1.5 inhibitor (PDB: 7OLV), the inhibitor's pendant N-phenyl ring occupies a hydrophobic cleft adjacent to the hinge. The 3,5-dichloro substitution pattern on the target compound orients both chlorine atoms toward a cleft lined by Met674 and Leu671, whereas the 2,4-dichloro regioisomer would project the ortho-chlorine into a sterically congested region near the catalytic Lys619, plausibly reducing binding affinity [1]. Although direct IC50 values for CAS 1239472-50-4 are not publicly disclosed, this structural inference is grounded in the co-crystal geometry of the closest published kinase series containing the identical di-methyl, cyano pyrazole pharmacophore [2].

Regioisomer Binding Mode
Class-level inference
3,5-Cl: Met674/Leu671 cleft vs. 2,4-Cl: Lys619 steric clash
Supports regioisomer selection for MerTK assays; 2,4-isomer may yield false negatives.
PDB: 7OLV co-crystal geometry
Kinase Inhibition Structure-Based Drug Design Selectivity Profiling

Scaffold Specificity: Cyanoenamide-Pyrazole vs. Indazole-Carbohydrazide (Adjudin) with Identical Molecular Formula

Both CAS 1239472-50-4 and Adjudin (CAS 252025-52-8) share the molecular formula C15H12Cl2N4O and molecular weight 335.19 g/mol, yet derive from fundamentally different scaffolds: cyanoenamide-pyrazole vs. indazole-carbohydrazide [1]. Adjudin is a well-characterized Cl- channel blocker and NF-κB inhibitor with established antispermatogenic activity (IC50 ~10 µM in Sertoli-germ cell junction disruption assays) [2], whereas the target compound, based on its cyanoenamide-pyrazole architecture and co-crystal precedents, is positioned as a kinase hinge-binding scaffold. Using Adjudin as a surrogate would incorrectly assign a channel-blocking or NF-κB inhibitory mechanism to experiments designed around kinase pharmacology [3].

Scaffold Specificity
Head-to-head
Cyanoenamide-pyrazole vs. Indazole-carbohydrazide (Adjudin)
Adjudin substitution would confound kinase-targeted readouts; InChI Key verification essential.
0% protein target overlap expected
Chemical Proteomics Assay Interference Molecular Pharmacology

E/Z Configuration Integrity: Geometric Isomer Pharmacophore Requirement

The (E)-configuration of the cyanoenamide double bond is a pharmacophoric requirement for the extended planar conjugation that enables the cyano group to accept a hydrogen bond from the kinase hinge backbone NH (Met674 in MerTK) while the carbonyl orients toward the catalytic lysine [1]. In the co-crystallized type 1.5 inhibitor series (PDB: 7OLV), the corresponding E-configured di-methyl, cyano pyrazole ligand maintains a dihedral angle of approximately 178° across the enamide system, whereas Z-isomers would invert the trajectory of the cyano acceptor by ≥120°, disrupting the critical H-bond [2]. While a direct IC50 comparison between E- and Z-isomers of the specific 3,5-dichlorophenyl compound is not available, the structural requirement for E-geometry is invariant across the kinase inhibitor series described in the primary publication [3].

Olefin Geometry Spec
Class-level inference
(E)-configuration required; Z-isomer predicted >100× affinity loss
E-geometry essential for hinge H-bond; NMR verification recommended.
PDB 7OLV enamide dihedral ~178°
Stereochemistry Binding Affinity Quality Control

Lipophilic Ligand Efficiency (LLE) Differentiation: Cyanoenamide-Pyrazole vs. Indazole Series

The cyanoenamide-pyrazole scaffold of CAS 1239472-50-4 was designed within a series explicitly optimized to reduce lipophilicity while maintaining potency, as reported for the imidazo[1,2-a]pyridine Mer/Axl inhibitors in J. Med. Chem. 2021 [1]. The di-methyl, cyano pyrazole group contributed a measured logD7.4 of 2.1 for the closest published analog, compared to logD7.4 of 3.5 for an indazole-based comparator from the same optimization campaign, representing a 1.4 log unit improvement [2]. Although the logD value for CAS 1239472-50-4 itself has not been disclosed, the combination of the 3,5-dichlorophenyl substituent (ciprofloxacin-type halogenation pattern, calculated logP contribution ~1.2) with the di-methyl pyrazole (calculated logP contribution ~0.4) yields a computed cLogP of approximately 3.2, placing it in a favorable LLE range for kinase probe development (LLE = pIC50 – cLogP) [3].

Lipophilic Efficiency
Cross-study comparable
-1.4 ΔlogD7.4
Lower logD correlates with reduced hERG and metabolic clearance risk.
cyano-pyrazole vs. indazole analog (J. Med. Chem. 2021)
ADME Optimization Lipophilicity Ligand Efficiency

Defined Application Scenarios for (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide (CAS 1239472-50-4)


Kinase Profiling Against MerTK, Axl, and Flt3 Using Cyanoenamide-Pyrazole Scaffold as Type 1.5 Binding Probe

Based on co-crystal evidence that di-methyl, cyano pyrazole-bearing compounds adopt a type 1.5 binding mode in MerTK (PDB: 7OLV) [1], CAS 1239472-50-4 should be prioritized for selectivity panel screening against the TAM receptor family (MerTK, Axl, Tyro3) and Flt3. The 3,5-dichlorophenyl substituent is predicted to occupy the same hydrophobic cleft exploited by the optimized series in J. Med. Chem. 2021 [2]. Users should request NMR verification of (E)-configuration and InChI Key confirmation (TZOZZTMLJNJIDR-UHFFFAOYSA-N) before initiating kinase assays, and ideally run a paired head-to-head IC50 determination against the 2,4-dichlorophenyl regioisomer (CAS 1239971-64-2) to quantify selectivity.

Negative Control Exclusion: Deleting Adjudin (CAS 252025-52-8) from Procurement Workflows

Because Adjudin shares the identical C15H12Cl2N4O formula and molecular weight (335.19 g/mol), automated procurement systems may erroneously flag it as an equivalent. Laboratories studying kinase signaling, immune-oncology, or TAM receptor biology must explicitly exclude Adjudin (InChI Key: VENCPJAAXKBIJD) from substitution workflows. Adjudin's known pharmacology as a Cl- channel blocker and NF-κB inhibitor [3] would confound cellular assay readouts. A simple QC gate—verifying the InChI Key against TZOZZTMLJNJIDR-UHFFFAOYSA-N—eliminates this risk.

Lead Optimization Campain: Matched-Pair Lipophilicity Reduction via Cyanoenamide-Pyrazole Core

Medicinal chemistry teams seeking to reduce logD while retaining kinase hinge-binding potency should evaluate the cyanoenamide-pyrazole scaffold as an indazole replacement. The published Mer/Axl inhibitor series demonstrated a ΔlogD7.4 of -1.4 for a cyano-pyrazole-containing analog compared to its indazole counterpart, with retention of MerTK IC50 <10 nM [4]. Although CAS 1239472-50-4 itself lacks disclosed potency data, its structural homology to the optimized cyano-pyrazole chemotype establishes it as a relevant synthetic intermediate or similarity-search seed for developing low-logD kinase inhibitors.

Fragment-Based Screening Libraries: Inclusion as a Cyanoenamide Warhead-Containing Fragment

The compound's relatively low molecular weight (335.19 g/mol) and the presence of a covalently tractable cyanoenamide electrophilic warhead make it a candidate for inclusion in fragment-based covalent inhibitor screening libraries. The (E)-configuration ensures the cyano group is geometrically poised for reversible covalent engagement with active-site cysteine or lysine residues, as demonstrated for related cyanoenamide fragments in kinase contexts [5]. Procurement must specify the pure (E)-isomer and confirm identity via 1H NMR (characteristic enamide proton coupling constant J ≈ 15-16 Hz for trans configuration).

Application
Selection Property
Validation Focus
TAM kinase selectivity profiling
3,5-Dichloro and E-geometry
Regioisomer binding-mode comparison
Adjudin exclusion in procurement
InChI Key identity
Scaffold distinction from C15H12Cl2N4O isomers
Lead optimization: logD reduction
Cyanoenamide-pyrazole core
Lipophilicity vs. indazole comparator
Fragment-based covalent screening
Cyanoenamide warhead geometry
NMR confirmation of (E)-configuration
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